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molecular formula C14H13NO2 B8315160 N-(5-Hydroxynaphthalen-1-yl)-2-methylprop-2-enamide CAS No. 27931-11-9

N-(5-Hydroxynaphthalen-1-yl)-2-methylprop-2-enamide

Cat. No. B8315160
M. Wt: 227.26 g/mol
InChI Key: NYJIXHQKWMNVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04229514

Procedure details

Into a mixture comprising 227 g of 5-amino-α-naphthol, 1 g of hydroquinone monomethyl ether and 2 liters of pyridine was dropwise added with stirring 110 g of methacrylic acid chloride cooled to -10° C. by the use of a coolant. After completion of the addition, the mixture was stirred at 0°-3° C. for 2 hours, followed by stirring at 25° C. for 2 hours. Thereafter, the reaction liquid was poured into 20 liters of water to form a precipitate which was then filtered, water-washed and then dried to obtain solids. The solids were added to 2 liters of a 1:1 mixture of methanol and a 5% sodium carbonate solution, and after stirring at 40° C. the mixture was poured into 4 liters of a 5% hydrochloric acid to form a large amount of precipitate. The precipitate was filtered by suction and then recrystallized from ethanol to obtain 210 g of N-(5-hydroxy-α-naphthyl)methacrylamide, m.p. 223°-224° C.
Quantity
227 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
20 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[C:7]2[OH:12].[C:13](Cl)(=[O:17])[C:14]([CH3:16])=[CH2:15].C(=O)([O-])[O-].[Na+].[Na+].Cl>COC1C=CC(O)=CC=1.CO.O.N1C=CC=CC=1>[OH:12][C:7]1[CH:6]=[CH:5][CH:4]=[C:3]2[C:8]=1[CH:9]=[CH:10][CH:11]=[C:2]2[NH:1][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
227 g
Type
reactant
Smiles
NC1=C2C=CC=C(C2=CC=C1)O
Name
Quantity
1 g
Type
catalyst
Smiles
COC1=CC=C(O)C=C1
Name
Quantity
2 L
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
110 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
20 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0°-3° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
by stirring at 25° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Thereafter, the reaction liquid
CUSTOM
Type
CUSTOM
Details
to form a precipitate which
FILTRATION
Type
FILTRATION
Details
was then filtered
WASH
Type
WASH
Details
water-washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain solids
CUSTOM
Type
CUSTOM
Details
to form a large amount of precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered by suction
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C2C=CC=C(C2=CC=C1)NC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 210 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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